Triphenyl Phosphate-13C6
Description
Properties
Molecular Formula |
C₁₂¹³C₆H₁₅O₄P |
|---|---|
Molecular Weight |
332.24 |
Synonyms |
Phosphoric Acid Triphenyl Ester-13C6; Celluflex TPP-13C6; Disflamoll TP-13C6; NSC 57868-13C6; Phenyl Phosphate-13C6; Phoscon FR 903N-13C6; Phosflex TPP-13C6; Reofos TPP-13C6; S 4; Sumilizer TPP-13C6; TP-13C6; TPP-13C6; TPPA-13C6; TTP-13C6; Triphenoxy |
Origin of Product |
United States |
Synthesis and Comprehensive Characterization of Triphenyl Phosphate 13c6
Methodologies for Targeted Carbon-13 Isotopic Incorporation
The synthesis of Triphenyl Phosphate-13C6 is achieved by adapting established methods for the production of unlabeled triphenyl phosphate (B84403). The most common industrial methods involve the reaction of phenol (B47542) with a phosphorylating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide. chemicalbook.com Another approach involves the oxidation of a triphenyl phosphite (B83602) precursor. google.com
For the targeted isotopic labeling, a ¹³C-enriched starting material is required. The specific labeling pattern of this compound, with all six carbon atoms of one phenyl ring being ¹³C, indicates the use of Phenol-¹³C₆ as a key precursor. nih.govlgcstandards.com The synthesis proceeds by reacting a stoichiometric mix of unlabeled phenol and Phenol-¹³C₆ with phosphorus oxychloride.
The general reaction is as follows: 2 C₆H₅OH + 1 ¹³C₆H₅OH + POCl₃ → (C₆H₅O)₂(¹³C₆H₅O)PO + 3 HCl
This reaction is typically conducted with heating, sometimes in the presence of a catalyst like a Lewis acid, to drive the esterification to completion. google.com The hydrogen chloride (HCl) gas generated is removed, and the crude product is purified. The strategic use of Phenol-¹³C₆ ensures the precise placement of the isotopic label within the final molecule, a critical factor for its function as an analytical standard. lgcstandards.com
Rigorous Assessment of Isotopic Purity and Enrichment
The utility of this compound as an internal standard is directly dependent on its isotopic purity and enrichment. Isotopic enrichment refers to the percentage of molecules that contain the desired isotopic label, while isotopic purity quantifies the abundance of the ¹³C isotope at the labeled positions.
High-resolution mass spectrometry (HRMS) is the primary technique for this assessment. researchgate.netresearchgate.net By analyzing the mass-to-charge (m/z) ratio of the molecular ion, the degree of labeling can be precisely determined. The unlabeled triphenyl phosphate has a monoisotopic mass of approximately 326.07 Da, whereas the fully labeled this compound has a mass of approximately 332.09 Da. nih.govnist.gov
The isotopic purity is calculated by comparing the signal intensities of the ion peaks corresponding to the labeled (M+6), unlabeled (M), and any partially labeled species. researchgate.net Manufacturers of analytical standards aim for very high isotopic enrichment, often exceeding 99 atom percent ¹³C.
Table 1: Illustrative Mass Spectrometry Data for Isotopic Purity Assessment
| Species | Theoretical Monoisotopic Mass (Da) | Observed m/z | Relative Intensity (%) | Isotopic Contribution |
|---|---|---|---|---|
| Unlabeled (M) | 326.07 | 326.07 | < 0.5 | Unlabeled Impurity |
This table is for illustrative purposes to demonstrate the principle of isotopic purity analysis via mass spectrometry.
Advanced Spectroscopic and Chromatographic Confirmation of Labeled Molecular Structure
To confirm the chemical identity and purity of the final product, a combination of chromatographic and spectroscopic techniques is employed. This ensures that the synthesized molecule has the correct structure of triphenyl phosphate and is free from significant chemical impurities.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of the compound. Commercial standards for this compound typically specify a purity of greater than 95% as determined by HPLC analysis. lgcstandards.com This technique separates the main compound from any starting materials, by-products, or other impurities.
Spectroscopic Confirmation:
Mass Spectrometry (MS): As mentioned, MS confirms the molecular weight, providing primary evidence of successful isotopic labeling. The observed exact mass for the labeled compound is 332.0909 Da. nih.gov
Table 2: Summary of Analytical Characterization Data
| Analytical Technique | Parameter | Specification / Expected Result | Purpose |
|---|---|---|---|
| HPLC | Purity | >95% lgcstandards.com | Chemical Purity |
| HRMS | Exact Mass | 332.0909 Da nih.gov | Confirms Isotopic Labeling |
| ¹³C-NMR | Signal Intensity | Enhanced signals for one phenyl ring | Confirms Label Location |
Production Scalability and Batch-to-Batch Reproducibility of Labeled Analogues
The production of stable isotope-labeled standards like this compound faces unique challenges regarding scalability and reproducibility.
Scalability: The underlying chemical reaction for producing triphenyl phosphate is highly scalable and used industrially. chemicalbook.comgoogle.com However, the scalability of the labeled synthesis is primarily constrained by the availability and cost of the enriched starting material, Phenol-¹³C₆. The production of these highly enriched precursors is a complex and expensive process. Therefore, labeled standards are typically produced on a much smaller scale (milligram to gram quantities) compared to their bulk, unlabeled counterparts. lgcstandards.com
Batch-to-Batch Reproducibility: Ensuring consistency between different production batches is critical for a material intended as an analytical standard. talmazan.mdrsc.org Manufacturers employ stringent quality control protocols to maintain high reproducibility. Each new batch must undergo the full suite of characterization tests described in sections 2.2 and 2.3. Automated synthesis and purification systems are increasingly used to minimize human error and enhance consistency. talmazan.md The Certificate of Analysis accompanying the product provides the end-user with batch-specific data on chemical and isotopic purity, guaranteeing its suitability for precise quantitative applications. This rigorous quality control ensures that results obtained using standards from different batches are comparable. rsc.org
Advanced Analytical Methodologies and Applications Utilizing Triphenyl Phosphate 13c6
Development of Quantitative Analytical Standards for Environmental and Biological Matrices
The development of robust quantitative methods relies on the use of appropriate standards to ensure accuracy and reproducibility. Triphenyl Phosphate-13C6 is instrumental in creating these standards for the analysis of its unlabeled counterpart in diverse and complex samples such as human urine, water, and food products. nih.govepa.govhsdl.org Isotope dilution mass spectrometry is a premier analytical technique where a known quantity of an isotopically labeled standard, such as this compound, is added to a sample prior to processing. nih.gov This "internal standard" experiences the same physical and chemical effects as the native analyte throughout the extraction, cleanup, and analysis process.
By calculating the ratio of the native analyte to the labeled standard, analysts can correct for procedural losses and variations in instrument response, a phenomenon known as the matrix effect. nih.govjst.go.jp This approach is particularly crucial in biological matrices like urine, where co-extracted substances can interfere with the measurement of the target compound. nih.gov The use of a stable isotope-labeled internal standard is a key component in developing high-throughput methods capable of analyzing large numbers of samples with high confidence in the quantitative results. nih.gov Standardized methods developed by regulatory bodies for monitoring environmental contaminants often recommend or rely on such isotope dilution techniques to ensure data quality and comparability across different laboratories. epa.govhsdl.org
Table 1: Application of this compound in Different Analytical Matrices
| Matrix Type | Examples | Purpose of Standard | Relevant Techniques |
|---|---|---|---|
| Biological | Human Urine, Blood, Milk, Tissue | Biomarkers of exposure, toxicokinetics | LC-MS/MS, GC-MS |
| Environmental | Water (wastewater, surface water), Soil, Sediment | Contaminant monitoring, fate and transport studies | GC-MS, LC-HRMS |
| Food & Feed | Cereals, Vegetables, Fruits | Residue analysis, food safety assessment | QuEChERS, LC-MS/MS, GC-MS/MS |
| Consumer Products | House Dust, Product Leachates | Exposure source tracking, material content analysis | GC-MS, HRMS |
Applications in High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Trace Analysis
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are powerful techniques for detecting and quantifying trace levels of contaminants. bioanalysis-zone.comeag.com this compound is exceptionally well-suited for these applications, enhancing both selectivity and sensitivity. nih.goveag.com
Tandem mass spectrometry (LC-MS/MS or GC-MS/MS) provides high specificity by isolating a specific parent ion (the molecular ion of the analyte) and then fragmenting it to produce characteristic product ions. eag.com The instrument then monitors one or more of these specific mass transitions. Since this compound has a different mass from the native TPP, it produces its own unique mass transitions, allowing it to be measured independently in the same analysis without interference.
High-Resolution Mass Spectrometry, using analyzers like Time-of-Flight (TOF) or Orbitrap, adds another layer of certainty by measuring the mass of an ion with extremely high accuracy (typically to four or five decimal places). bioanalysis-zone.comcore.ac.uk This allows for the calculation of an exact mass and elemental formula. bioanalysis-zone.com this compound can be differentiated from thousands of other potential co-eluting compounds based on its precise mass, which is distinct from its unlabeled form and other background interferences. core.ac.uknih.gov This capability is critical for non-target screening and for confirming the identity of analytes at very low concentrations in complex environmental samples. researchgate.net
Table 2: Mass Spectrometric Properties of Triphenyl Phosphate (B84403) and its 13C6-Isotopologue
| Compound | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) | Key Advantage in HRMS |
|---|---|---|---|---|
| Triphenyl Phosphate (TPP) | C18H15O4P | 326 | 326.07080 | Target analyte for quantification. |
| This compound | C12¹³C6H15O4P | 332 | 332.09092 nih.gov | Used as internal standard; its unique exact mass allows for unambiguous detection and quantification, free from isobaric interferences. bioanalysis-zone.comnih.gov |
Implementation as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
The primary application of this compound is as an internal standard in chromatographic methods coupled with mass spectrometry. nih.goveurl-pesticides.eu Both Liquid Chromatography (LC) and Gas Chromatography (GC) are used to separate chemical compounds from a mixture before they enter the mass spectrometer. theses.fr The choice between LC and GC often depends on the properties of the analyte; LC-MS is generally preferred for less volatile and more polar compounds, while GC-MS is suitable for volatile and semi-volatile compounds. theses.fr
In both techniques, this compound serves as an ideal internal standard because its chemical and physical properties are nearly identical to the native TPP. jst.go.jp This means it behaves similarly during sample extraction, derivatization (if any), and chromatographic separation. Crucially, it co-elutes with the unlabeled TPP, ensuring that any matrix-induced signal suppression or enhancement in the mass spectrometer affects both compounds equally. nih.gov By measuring the peak area ratio of the native analyte to the stable isotope-labeled standard, analysts can achieve highly accurate and precise quantification, even with sample-to-sample variations in matrix complexity or instrument performance. jst.go.jpeag.com This isotope dilution method is considered the gold standard for quantitative analysis in environmental and biological studies. nih.gov
Chromatographic Separation Enhancements and Method Validation with Isotopic Analogs
The use of an isotopic analog like this compound is invaluable during the development and validation of analytical methods. nih.govjst.go.jp Because the labeled and unlabeled compounds have virtually identical chromatographic retention times, this compound acts as a perfect marker to confirm the identity of the TPP peak in a complex chromatogram.
During method validation, the isotopic standard is essential for accurately assessing key performance parameters. nih.gov By spiking a known amount of the native analyte and the internal standard into various blank matrices (e.g., clean urine, water, or food extracts), analysts can determine the method's true performance. The internal standard allows for precise measurement of recovery, which is the percentage of the analyte retrieved through the entire sample preparation and analysis process. It also helps in accurately establishing the limit of detection (LOD) and limit of quantification (LOQ) by compensating for variability at low concentrations. nih.gov Furthermore, it is used to evaluate the method's precision and reproducibility across different analytical runs and on different days. nih.gov
Table 3: Method Validation Parameters Assessed Using this compound
| Validation Parameter | Description | Role of Isotopic Analog |
|---|---|---|
| Accuracy / Recovery | The closeness of a measured value to the true value, often assessed by analyzing spiked samples. | Corrects for analyte losses during sample preparation, providing a true measure of method recovery. nih.gov |
| Precision | The degree of agreement among a series of individual measurements (repeatability and reproducibility). | Minimizes the impact of random variations, leading to a more accurate assessment of the method's precision. nih.gov |
| Matrix Effect | The alteration of ionization efficiency by co-eluting compounds from the sample matrix. | Experiences the same signal suppression or enhancement as the analyte, allowing for its correction. jst.go.jp |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Improves signal-to-noise at low levels, enabling a more robust determination of the LOQ. |
| Specificity / Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components. | Confirms peak identity through co-elution and provides a distinct mass signal for quantification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Distribution and Structural Elucidation in Complex Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. openmedscience.com While mass spectrometry is destructive, NMR is non-destructive and provides detailed information about the chemical environment of specific nuclei, such as ¹³C and ³¹P. nih.gov
For this compound, ¹³C NMR is used to verify the position and extent of the isotopic labeling. nih.govnih.gov It can confirm that the six ¹³C atoms are located on one of the phenyl rings as intended during its synthesis. This verification is crucial for ensuring its quality as an analytical standard.
Furthermore, ³¹P NMR spectroscopy is a highly effective and routine technique for analyzing phosphorus-containing compounds because the ³¹P nucleus has 100% natural abundance and a spin of ½, resulting in sharp, easily interpretable signals. wikipedia.org In this compound, the interaction between the ³¹P nucleus and the adjacent ¹³C nuclei in the labeled phenyl ring gives rise to specific "coupling constants" (J-coupling). wikipedia.org Analyzing these ³¹P-¹³C coupling constants can provide definitive structural information and confirm the connectivity of the phosphate ester to the labeled ring. This application of NMR is vital for the unambiguous structural elucidation and for confirming the isotopic integrity of the standard in complex systems or after chemical synthesis. nih.govwikipedia.org
Environmental Fate and Transport Dynamics of Triphenyl Phosphate 13c6
Environmental Partitioning Studies Across Multi-Media Compartments (e.g., aquatic, terrestrial, atmospheric)
Once released into the environment, Triphenyl Phosphate-13C6, like its unlabeled form, partitions among different environmental compartments based on its physicochemical properties. With low water solubility and a high octanol-water partition coefficient (Log Kow of 4.63), it demonstrates a strong tendency to move from the aqueous phase to more lipophilic environments.
Aquatic and Terrestrial Compartments: In aquatic systems, TPhP is expected to partition significantly from the water column to sediment and soil. Its presence is widely documented in sediment and soil samples. The predicted environmental concentrations (PECs) for TPhP have been reported as 9.1 µg/kg in soil and 11 µg/kg in sediment.
Atmospheric Compartment: In the atmosphere, TPhP predominantly exists adsorbed to airborne particulate matter rather than in the gaseous phase. This adsorption to particles is a key factor in its environmental transport and potential for long-range distribution. It has been detected in the particulate phase of air in both urban and marine environments.
Adsorption and Desorption Kinetics in Diverse Environmental Matrices (e.g., soil, sediment, particulate matter)
The strong tendency of this compound to adsorb to solid matrices is a defining characteristic of its environmental behavior.
Soil and Sediment: Studies on the unlabeled compound show a strong to very strong sorption potential to the organic matter in soil. Research investigating the adsorption behavior of radiolabeled TPhP in three different soil types determined soil organic carbon-water (B12546825) partition coefficients (Koc) as follows:
| Soil Type | Organic Carbon Content (%) | Soil Sorption Coefficient (Koc) |
|---|---|---|
| Silty Clay | 2.60 | 2514 |
| Silt Loam | 1.58 | 2756 |
| Loamy Sand | 0.64 | 3561 |
These high Koc values indicate low mobility in soil and a high affinity for partitioning to sediment in aquatic environments. The kinetics of adsorption and desorption are crucial in determining the compound's bioavailability. Sorption kinetics have been shown to control the bioavailability of residues in the initial 24 hours of exposure in aquatic systems.
Particulate Matter: The partitioning behavior of TPhP in the atmosphere is dominated by its adsorption to suspended particulate matter. This process is influenced by the compound's weaker polarity and high hydrophobicity. This adsorption facilitates atmospheric transport and subsequent deposition into terrestrial and aquatic ecosystems.
Volatilization Rates and Atmospheric Transport Modeling of Labeled Species
While TPhP has a low vapor pressure, volatilization from products and surfaces is a recognized pathway for its entry into the atmosphere. Once in the atmosphere, its fate is governed by transport and deposition processes.
Atmospheric Transport: TPhP is subject to long-range atmospheric transport, primarily when adsorbed to airborne particles. This mechanism is considered a possible explanation for its detection in remote regions. Modeling systems like the HYSPLIT atmospheric transport and dispersion model are used to understand the pathways of such pollutants. Studies in the North Atlantic and the Arctic have highlighted that organophosphate esters like TPhP undergo long-range transport from continental sources via both air and seawater.
Volatilization and Air-Sea Exchange: The exchange between the atmosphere and water bodies is a dynamic process. Studies measuring air-sea exchange fluxes have shown that while some organophosphate esters exhibit net volatilization from seawater to air, others deposit from the atmosphere into the water. For example, one study estimated the total input of organophosphate esters via atmospheric deposition to the South China Sea at 22 ± 19 tons/year, with a net volatilization flux from seawater to air of 44 ± 33 tons/year. The atmospheric half-life of vapor-phase TPhP is estimated to be 12 hours.
Leaching Potential and Subsurface Transport Pathways in Soil and Groundwater Systems
Due to its strong adsorption to soil organic matter, the leaching potential of this compound is considered low.
Mobility in Soil: The high soil sorption coefficient (Koc) values indicate that TPhP is not expected to be highly mobile in soil. This suggests a lower likelihood of significant transport through the soil column into underlying groundwater systems.
Groundwater Contamination: Despite its low mobility, TPhP has been included in studies screening for unregulated organic contaminants in groundwater, particularly downgradient from potential sources like areas where biosolids are applied. Its detection in such scenarios would depend on site-specific conditions, such as soil type, organic matter content, and the presence of preferential flow paths. The process of subsurface transport involves potential sorption to solid phases, which can retard movement.
Bioavailability and Uptake Mechanisms in Environmental Biota (e.g., aquatic plants, microorganisms, non-human invertebrates)
The bioavailability of this compound is largely controlled by its partitioning and adsorption characteristics.
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Degradation and Transformation Pathways of Triphenyl Phosphate 13c6
Abiotic Transformation Mechanisms
Abiotic degradation involves non-biological processes, including reactions with light (photolysis), water (hydrolysis), and other reactive chemical species present in the environment.
Hydrolytic Stability and Rate Constants in Aqueous Environments Across pH Gradients
Hydrolysis is a significant abiotic degradation pathway for Triphenyl Phosphate-13C6, with its stability being highly dependent on the pH of the aqueous environment. The compound is relatively stable under acidic and neutral conditions but hydrolyzes rapidly under alkaline (basic) conditions. epa.gov The primary product of this hydrolysis is Diphenyl Phosphate (B84403).
The degradation kinetics show a clear trend of increasing hydrolysis rate with increasing pH. This process is crucial in determining the persistence of the compound in natural water bodies.
Hydrolysis of Triphenyl Phosphate Across a pH Gradient
| pH | Condition | Hydrolysis Half-life (t½) at 25°C |
|---|---|---|
| 5 | Acidic | >28 days |
| 7 | Neutral | 19 days |
| 9 | Alkaline | 3 days |
Data from OECD SIDS, 2002. epa.gov
Oxidative and Reductive Transformation Processes Initiated by Reactive Species
The transformation of this compound is significantly influenced by oxidative processes initiated by various reactive species found in atmospheric and aquatic environments. Key oxidants include the hydroxyl radical (•OH) and the sulfate (B86663) radical (SO₄•⁻).
Studies have determined the second-order rate constants for the reaction of triphenyl phosphate with these species, indicating rapid transformation. For instance, in cloud water, the reaction with hydroxyl radicals is a dominant process.
Reaction Rate Constants of Triphenyl Phosphate with Reactive Species
| Reactive Species | Second-Order Rate Constant (k) |
|---|---|
| Hydroxyl Radical (•OH) | 7.20 x 10⁹ M⁻¹ s⁻¹ |
| Sulfate Radical (SO₄•⁻) | 5.99 x 10⁹ M⁻¹ s⁻¹ |
| Triplet Excited States of Organic Matter (³C*) | 1.73 x 10⁹ M⁻¹ s⁻¹ |
Rate constants determined in studies of reactive species-mediated phototransformation.
Advanced oxidation processes, such as the Fenton (Fe²⁺/H₂O₂) and Fe²⁺/Persulfate (PS) systems, are effective in degrading triphenyl phosphate. In the Fenton process, the hydroxyl radical is the dominant oxidant, while the sulfate radical plays the primary role in the Fe²⁺/PS system. The degradation pathways in these oxidative processes typically involve hydroxylation of the phenyl rings and cleavage of the phenoxy bond.
Biotic Transformation Mechanisms (Microbial and Enzymatic)
Biotic degradation involves transformation by living organisms, primarily microorganisms and their enzymes, which is a critical process for the removal of this compound from ecosystems.
Microbial Degradation Pathways and Kinetics in Environmental Ecosystems (e.g., activated sludge, natural waters)
This compound is susceptible to microbial degradation under both aerobic and anaerobic conditions. It is considered to be inherently biodegradable. epa.gov The rate of degradation varies significantly depending on the environmental matrix and the microbial populations present.
In activated sludge, a key component of wastewater treatment plants, significant removal of triphenyl phosphate is observed. For example, a Japanese MITI ready biodegradability test showed 90% biodegradation after 28 days. epa.gov In natural waters, the compound degrades rapidly, with a river die-away test showing 100% degradation within 3 days. epa.gov Degradation also occurs in soil and sediment, albeit at different rates depending on the conditions.
Microbial Degradation Kinetics of Triphenyl Phosphate in Various Ecosystems
| Ecosystem | Conditions | Degradation Finding |
|---|---|---|
| Activated Sludge (OECD 301C) | Aerobic | 90% biodegradation in 28 days |
| Activated Sludge (OECD 303A) | Aerobic | 93.8% removal (as DOC) in 20 days |
| River Water (Die-away test) | Aerobic | 100% degradation in 3 days |
| Loamy Sand Soil | Aerobic | Half-life (t½) of 37 days |
| River Sediment | Anaerobic | 31.1% removal in 3 days; 89.7% in 40 days |
| Bioelectrochemical System (BES) | - | First-order rate (k) = 0.054 h⁻¹ |
Data compiled from multiple environmental fate studies. epa.govnih.govresearchgate.net
Studies using bioelectrochemical systems have identified several bacterial genera, including Azospirillum, Petrimonas, Pseudomonas, and Geobacter, as being dominant in the degradation process. nih.govresearchgate.net
Identification of Microbial Metabolites and Transformation Products via Isotopic Tracing
The use of this compound is particularly advantageous for identifying transformation products. The stable carbon-13 isotope acts as a tracer, allowing researchers to distinguish the metabolites formed from the parent compound from other organic molecules in a complex environmental or biological sample using mass spectrometry. nih.gov When this compound is degraded, the resulting metabolites will contain the 13C6-labeled phenyl ring, confirming their origin.
Microbial degradation of triphenyl phosphate primarily proceeds through the stepwise hydrolysis of the ester bonds. This process is facilitated by microbial enzymes such as phosphatases. The primary and most commonly identified metabolite is Diphenyl Phosphate (DPHP). nih.govresearchgate.net Further transformation can lead to the formation of hydroxylated metabolites, such as Hydroxyl Triphenyl Phosphate (OH-TPHP), through the action of microbial monooxygenases. nih.govresearchgate.net
In a study using a bioelectrochemical system, DPHP was the most accumulated degradation product, accounting for over 35.5% of the initial TPHP. nih.govresearchgate.net A study on the biotransformation in zebrafish also identified DPHP as the major metabolite. nih.gov The isotopic signature of this compound would be transferred to these metabolites, enabling precise tracking of these transformation pathways.
Enzyme-Mediated Biotransformations and Reaction Stoichiometry in In Vitro Environmental Systems
In vitro studies using various environmental systems, such as liver microsomes from different species, have been instrumental in elucidating the enzyme-mediated biotransformation of triphenyl phosphate. These transformations are primarily catalyzed by cytochrome P450 (CYP) enzymes. The principal initial biotransformation step is the cleavage of one of the ester bonds, a hydrolysis reaction, to yield diphenyl phosphate (DPHP) and phenol (B47542).
Given that the ¹³C labeling in this compound does not alter its chemical reactivity, the enzymatic reactions and their stoichiometry are expected to be identical to those of the unlabeled compound. The primary enzyme-mediated reaction would be:
C₁₂¹³C₆H₁₅O₄P + H₂O C₁₂H₁₀O₄P + ¹³C₆H₆O
(this compound) + (Water) (Diphenyl Phosphate) + (Phenol-13C6)
Another significant pathway is the hydroxylation of one of the phenyl rings, also mediated by CYP enzymes, to form hydroxylated TPP (OH-TPP) metabolites. These can then undergo further phase II metabolism, such as glucuronidation or sulfation, to facilitate excretion in biological systems. For this compound, this would result in hydroxylated and subsequently conjugated products where one of the phenyl rings is ¹³C-labeled.
| Metabolite Class | Key Enzymes | Primary Transformation Product of TPP-13C6 |
| Phase I | Cytochrome P450 (CYP) | Diphenyl Phosphate (DPHP) and Phenol-13C6 |
| Phase I | Cytochrome P450 (CYP) | Hydroxylated TPP-13C6 (OH-TPP-13C6) |
| Phase II | UDP-glucuronosyltransferases (UGTs) | OH-TPP-13C6-glucuronide |
| Phase II | Sulfotransferases (SULTs) | OH-TPP-13C6-sulfate |
Elucidation of Transformation Product Formation and Evolution Using Isotopic Tracing
The use of isotopically labeled compounds like this compound is a powerful tool for elucidating transformation pathways and identifying novel metabolites. By introducing a known amount of the ¹³C-labeled compound into an experimental system (e.g., a microbial culture, soil microcosm, or in vitro assay), researchers can track the appearance of ¹³C-labeled transformation products over time using mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
The key advantage of using a stable isotope label like ¹³C is that it creates a distinct mass shift in the parent molecule and any of its subsequent transformation products. For this compound, any metabolite containing the intact labeled phenyl ring will have a mass that is 6 Daltons higher than its unlabeled counterpart. This allows for the unambiguous identification of TPP-derived products amidst a complex background matrix.
Table of Expected Mass Shifts in Transformation Products of this compound:
| Transformation Product | Unlabeled Mass (Da) | ¹³C₆-Labeled Mass (Da) | Mass Shift (Da) |
|---|---|---|---|
| Triphenyl Phosphate (TPP) | 326.07 | 332.09 | +6 |
| Diphenyl Phosphate (DPHP) | 250.04 | 250.04 | 0 (if labeled ring is lost) |
Kinetic Modeling of Environmental Degradation Processes for Labeled and Unlabeled Species
Kinetic modeling is used to describe the rate at which a compound degrades in the environment. For triphenyl phosphate, degradation often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of TPP.
The degradation rate constant (k) is a key parameter in these models. A fundamental principle of using stable isotope-labeled standards is that the kinetic isotope effect (KIE) for heavy atoms like ¹³C is generally negligible in the context of environmental degradation studies. This means that the rate of degradation for this compound is expected to be virtually identical to that of unlabeled TPP under the same environmental conditions.
Therefore, kinetic models developed for unlabeled TPP can be applied directly to this compound. Any observed differences in degradation rates between the labeled and unlabeled species in an experimental system would likely be attributable to experimental variability rather than a true isotopic effect. This assumption is crucial for the use of ¹³C-labeled compounds as surrogate standards in environmental fate studies, as their degradation rate is intended to mirror that of the native compound being traced.
Mechanistic Elucidation Through Isotopic Labeling Studies with Triphenyl Phosphate 13c6
Probing Reaction Mechanisms in Abiotic Environmental Processes
In the environment, TPhP is subject to various abiotic degradation processes, primarily hydrolysis. The rate of hydrolysis is significantly dependent on pH, with the process occurring more rapidly under alkaline conditions. Studies have determined the half-lives of TPhP in buffered solutions to be approximately 19 days at a neutral pH of 7 and shortening to just 3 days at an alkaline pH of 9. nih.govepa.gov In contrast, the compound is relatively stable under acidic conditions. nih.govepa.gov TPhP is not considered susceptible to direct photolysis in sunlight, as it does not absorb light at wavelengths greater than 290 nm. epa.gov
Isotopic labeling with ¹³C₆-TPhP is an ideal method for dissecting the mechanisms of these degradation reactions. By tracking the ¹³C₆-labeled phenyl group, researchers can differentiate between the cleavage of the ester bond (releasing labeled phenol) and transformations on the phenyl ring itself. While this technique is perfectly suited for such mechanistic investigations, specific studies applying Triphenyl Phosphate-13C6 to probe the detailed mechanisms of its abiotic hydrolysis or atmospheric oxidation were not prominent in the surveyed scientific literature. Such studies would be invaluable in confirming the transition states and intermediates of these crucial environmental attenuation processes.
Elucidating Biochemical Pathways and Metabolic Fates in Non-Human Organisms and Microbial Systems
The biotransformation of TPhP has been a significant area of research, as metabolism dictates the compound's internal fate and potential toxicity. Isotopic labeling is a definitive technique for identifying metabolites. While studies specifically using ¹³C₆-TPhP are not widely documented, the principle has been demonstrated effectively using deuterated TPhP (d₁₅-TPhP), which serves the same tracing purpose.
In a study on adult zebrafish (Danio rerio), exposure to d₁₅-TPhP allowed for the unambiguous identification and confirmation of its metabolic products. The primary metabolic pathways elucidated were hydrolysis of the phosphate (B84403) ester bond and hydroxylation of the phenyl rings, followed by conjugation with glucuronic acid. The major metabolite identified was diphenyl phosphate (DPHP), which was detected at significantly higher concentrations in the liver and intestine than the parent TPhP. This indicates that hydrolysis is a dominant metabolic route. This use of a stable isotope-labeled parent compound was critical for distinguishing metabolites from endogenous molecules and confirming the biotransformation pathway.
Similarly, microbial degradation studies have identified pathways for TPhP breakdown. Various bacterial and fungal strains can metabolize TPhP. nih.gov For instance, the marine bacterial strain Stutzerimonas frequens has been shown to degrade TPhP via a stepwise de-esterification process, ultimately transforming it into phenol (B47542), which is then assimilated into central metabolism. nih.gov The fungus Aspergillus sydowii also effectively degrades TPhP through processes believed to involve hydrolysis and hydroxylation. nih.gov
The application of ¹³C₆-TPhP in such studies would allow for precise tracing of the carbon atoms from the phenyl ring into microbial biomass or mineralization products like ¹³CO₂, providing quantitative data on the ultimate fate of the pollutant.
Table 1: Major Identified Metabolites of Triphenyl Phosphate in Biotic Systems This table is interactive and can be sorted by clicking on the headers.
| Metabolite Name | Metabolic Pathway | Organism/System Type |
|---|---|---|
| Diphenyl Phosphate (DPHP) | Hydrolysis | Zebrafish, Microbial Systems |
| Hydroxylated TPhP (OH-TPhP) | Hydroxylation | Zebrafish, Microbial Systems |
| Glucuronide Conjugates of OH-TPhP | Phase II Conjugation | Zebrafish |
| Phenol | Stepwise De-esterification | Microbial Systems |
Tracing Carbon Flow and Elemental Cycling in Complex Environmental Systems
Understanding the movement and fate of contaminants in multifaceted environmental systems is crucial for risk assessment. This compound is an ideal tracer for such studies. By introducing a known amount of ¹³C₆-TPhP into an environmental microcosm (a controlled laboratory system simulating a natural environment), scientists can track the flow of the labeled carbon through different compartments, such as water, sediment, and biota. nih.gov
This methodology allows for the quantification of key processes:
Partitioning: The distribution of the compound between the water column and sediment.
Bioaccumulation: The uptake of the compound by organisms within the system.
Mineralization: The complete breakdown of the organic molecule to inorganic carbon (¹³CO₂).
While the methodology is well-established, specific studies documenting the use of ¹³C₆-TPhP to trace carbon flow in complex environmental systems are not extensively reported in the literature. However, analogous studies with other labeled organophosphates demonstrate the power of this approach. For example, research using ¹⁴C-labeled tert-butylphenyl diphenyl phosphate in sediment-water microcosms successfully quantified its mineralization to ¹⁴CO₂, showing how the carbon from the pollutant is incorporated into the natural carbon cycle. Applying this approach with ¹³C₆-TPhP would provide critical data on its persistence, sequestration, and ultimate fate in ecosystems.
Investigation of Kinetic Isotope Effects (KIEs) in Chemical and Biochemical Reactions
The Kinetic Isotope Effect (KIE) is a powerful tool used to determine the mechanism of a chemical reaction, particularly its rate-determining step. youtube.com The KIE is the ratio of the reaction rate of a substrate with a light isotope (e.g., ¹²C) to the rate of the same substrate with a heavy isotope (e.g., ¹³C) at a specific atomic position. A KIE value greater than 1 (k_light / k_heavy > 1) indicates that the bond to the labeled atom is being broken or significantly altered in the slowest step of the reaction. youtube.com
The investigation of KIEs for TPhP reactions would involve comparing the rate of a reaction (e.g., enzymatic hydrolysis) using normal TPhP versus this compound.
If a significant KIE is observed for the hydrolysis of ¹³C₆-TPhP, it would provide strong evidence that the cleavage of the bond between the phosphorus atom and the ¹³C-labeled phenoxy group is part of the rate-determining step.
The magnitude of the KIE can give further insight into the nature of the transition state of the reaction.
Despite the utility of this technique for mechanistic elucidation, studies reporting on the investigation of Kinetic Isotope Effects for either the abiotic or biochemical reactions of Triphenyl Phosphate could not be found in the reviewed scientific literature. Such research would be highly valuable, for example, in confirming the mechanisms of action for enzymes that are capable of degrading TPhP. acs.org
Ecological Research and Environmental Impact Assessment Non Human Toxicity Focus
Bioaccumulation and Trophic Transfer Dynamics in Ecological Food Webs (e.g., aquatic invertebrates, fish, birds)
The potential for Triphenyl Phosphate (B84403) (TPHP) to accumulate in organisms and transfer through food webs is a key aspect of its environmental risk profile. Studies have shown that its bioaccumulation potential can be described as low to moderate, with significant variation across different species and environmental conditions.
Despite this, evidence for trophic transfer and magnification is limited. A study on Daphnia magna found that the biomagnification factor (BMF) was below 1, suggesting that TPHP undergoes trophic dilution rather than magnification when transferred from algae to these invertebrates. nih.gov This indicates that concentrations are not likely to increase significantly at higher trophic levels in this specific food pathway.
In terrestrial and sediment environments, bioaccumulation also appears to be limited. In Indian Blue Earthworms, chronic exposure resulted in low BAF values ranging from 0.075 to 0.319. nottingham.edu.cn This is attributed to rapid biotransformation of the substance within the organism. nottingham.edu.cn Similarly, accumulation in plants is considered low; a BCF of 43 L/kg was determined for duckweed (Lemna minor). nottingham.edu.cn
| Species | Organism Type | Factor Type | Value |
|---|---|---|---|
| Rainbow trout (Oncorhynchus mykiss) | Fish | BCF | 132–364 |
| Fathead minnow (Pimephales promelas) | Fish | BCF | Up to 573 |
| Rainbow trout (Oncorhynchus mykiss) | Fish | BAF | 2,590 (short-term test) |
| Indian Blue Earthworm (Perionyx excavates) | Invertebrate (Terrestrial) | BAF | 0.075–0.319 |
| Duckweed (Lemna minor) | Plant (Aquatic) | BCF | 43 L/kg |
| Daphnia magna | Invertebrate (Aquatic) | BMF | <1 |
Impacts on Environmental Microbiomes and Ecosystem Functionality
Environmental microbiomes are fundamental to ecosystem health, driving nutrient cycling and the degradation of pollutants. TPHP can exert significant effects on these microbial communities in both aquatic and soil environments.
In aquatic systems, TPHP exposure has been shown to alter the composition and function of the intestinal microbiota in various organisms. In common carp (B13450389) (Cyprinus carpio), exposure to TPHP decreased the alpha-diversity of the gut microbial community and altered its composition. nih.gov Functional predictions based on these changes suggested an upregulation in the degradation of foreign substances, indicating that the microbiome may play a role in detoxifying the compound. nih.gov Similarly, studies on aquatic turtles revealed that TPHP exposure significantly changed the intestinal bacterial composition, disrupting the natural balance. hznu.edu.cn In marine medaka larvae, TPHP caused disorders in the gut microbiota, altering the relative abundance of specific bacterial groups like Gammaproteobacteria and Alphaproteobacteria, which may be linked to observed neurotoxic effects through the microbiota-gut-brain axis. nih.gov
Beyond animal intestines, TPHP also affects free-living microorganisms. It can serve as a carbon and energy source for certain bacteria. A novel marine bacterial strain, Stutzerimonas frequens, isolated from mangrove sediments, was capable of completely degrading 50 mg/L of TPHP within 24 hours. nottingham.edu.cnnih.gov The degradation pathway involves the transformation of TPHP into phenol (B47542), which is then assimilated by the bacterium. nottingham.edu.cnnih.gov This highlights the role of specific microbes in the natural attenuation of TPHP contamination.
However, TPHP can also be toxic to certain microorganisms. Toxicity data shows an IC50 (the concentration causing 50% inhibition) of 5.05 mg/L for the ciliated protozoan Tetrahymena pyriformis, while bacteria such as Escherichia coli were less sensitive. service.gov.uk For primary producers, the impact is complex. In the cyanobacterium Microcystis aeruginosa, TPHP was found to be both a metabolic stimulant and a toxic stressor. nih.gov While it could be degraded by the algae, it also induced defense mechanisms, including the intensified synthesis of microcystin-LR, a potent toxin. This suggests TPHP could potentially reshape algal community dynamics and exacerbate the risks associated with harmful algal blooms. nih.gov
In soil ecosystems, while direct studies on the TPHP impact on the entire soil microbiome are limited, its effects on key soil invertebrates like earthworms suggest potential disruption. TPHP exposure has been shown to cause oxidative stress and DNA damage in earthworms (Eisenia fetida). nih.gov Such stress on important ecosystem engineers can have cascading effects on soil structure, nutrient cycling, and the microbial communities that depend on their activity.
Environmental Risk Prioritization Based on Persistence, Mobility, and Bioaccumulation Potential in Ecosystems
The environmental risk of a chemical is often evaluated based on its persistence, mobility, and bioaccumulation potential. For TPHP, these factors present a mixed profile.
Persistence: TPHP is not considered to be persistent in the environment. nottingham.edu.cn It is susceptible to both abiotic and biotic degradation processes. Hydrolysis occurs under alkaline conditions, with a half-life of just 3 days at pH 9, though it is more stable in neutral and acidic conditions. epa.gov Biodegradation is a significant fate process. Studies have shown that TPHP is readily biodegradable, with one test observing 90% degradation in 28 days. epa.gov In river water, it can be degraded completely within 3 days. epa.gov In soil, the primary aerobic half-life has been measured at 37 days. epa.govnottingham.edu.cn
| Medium | Condition | Metric | Value |
|---|---|---|---|
| Water | Ready Biodegradability Test | % Degradation | 90% in 28 days |
| River Water | Biodegradation | Time to 100% Degradation | 3 days |
| Soil | Aerobic | Half-life | 37 days |
| Soil | Anaerobic | Half-life | 21 days |
| Water | Hydrolysis (pH 9) | Half-life | 3 days |
| Water | Hydrolysis (pH 7) | Half-life | 19 days |
| Atmosphere | Vapor-phase reaction | Half-life (estimated) | 12 hours |
Mobility: TPHP itself is expected to partition to sediments and soil when released into the environment due to its chemical properties. nottingham.edu.cn Its primary metabolite, diphenyl phosphate (DPHP), is more water-soluble and is expected to have medium mobility in soil. nottingham.edu.cn The release of TPHP into the environment often occurs through wastewater treatment plant effluent and diffuse emissions from consumer products. nottingham.edu.cn
Bioaccumulation Potential: As discussed in section 7.1, the bioaccumulation potential is generally considered low to moderate. nottingham.edu.cn While some studies show BCF values that warrant concern, the compound is readily metabolized by many organisms, which limits its persistence in tissues and prevents significant biomagnification in the food webs studied so far. nottingham.edu.cnnih.gov
Risk Prioritization: Based on these characteristics, TPHP does not meet the formal criteria for a Persistent, Bioaccumulative, and Toxic (PBT) substance. service.gov.uknih.gov However, its widespread use, continuous release into the environment, and known toxicity to aquatic organisms mean it still poses a potential risk. service.gov.uk It is listed on the European Union's Community Rolling Action Plan (CoRAP) due to its high production volume, wide dispersive use, and potential for endocrine disruption. nottingham.edu.cn Environmental risk limits have been proposed in some jurisdictions; for example, in the Netherlands, the maximum permissible concentration for TPHP in surface water is set at 170 ng/L. nottingham.edu.cn Although TPHP is not persistent, its continuous introduction into aquatic environments means that organisms can be subject to chronic exposure, which can lead to adverse effects even at low, environmentally relevant concentrations. mdpi.com
Advanced Research Applications and Methodological Innovations
Development of Novel Analytical Techniques for TPP and its Transformation Products in Environmental Samples
The accurate quantification of Triphenyl Phosphate (B84403) (TPP) and its various transformation products (TPs) in complex environmental matrices such as water, soil, sediment, and biota presents significant analytical challenges. nih.gov The development of robust analytical methods is crucial for understanding the environmental occurrence, fate, and exposure risks associated with these compounds. Triphenyl Phosphate-13C6 plays a critical role as an internal standard or surrogate in these advanced analytical techniques, significantly improving the accuracy, precision, and reliability of measurements.
Isotope dilution mass spectrometry (IDMS) is a premier analytical approach that utilizes isotopically labeled standards like TPP-13C6. In this method, a known amount of TPP-13C6 is added to a sample at the beginning of the analytical procedure. Because TPP-13C6 is chemically identical to the native TPP, it experiences the same losses during sample extraction, cleanup, and instrumental analysis. By measuring the ratio of the native TPP to the labeled TPP-13C6 in the final extract using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), analysts can precisely calculate the initial concentration of the native TPP in the sample, effectively correcting for matrix-induced signal suppression or enhancement and procedural losses. nih.govresearchgate.net
Recent advancements have focused on identifying novel TPs of TPP, which can be formed through biotic and abiotic degradation processes in the environment. researchgate.net High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for this purpose, enabling the detection and identification of unknown compounds. researchgate.net In these non-target screening studies, TPP-13C6 can be used in parallel experiments to confirm metabolic pathways and identify TPs by tracking the mass shift corresponding to the 13C label. The use of TPP-13C6 ensures that the identified TPs originate from the parent compound, providing confidence in the elucidation of degradation pathways.
Use in Calibrating and Validating Environmental Transport and Fate Models
Environmental transport and fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. epa.gov The accuracy of these models depends on high-quality input data for key environmental processes such as degradation, sorption, and bioaccumulation. nih.gov this compound is an invaluable tool for conducting controlled laboratory and field studies to generate the precise data needed to calibrate and validate these models.
By using the 13C-labeled version, researchers can spike environmental systems (e.g., microcosms containing water, sediment, and organisms) and accurately trace the movement and transformation of TPP over time without interference from background levels of the unlabeled compound. researchgate.net This allows for the precise determination of key environmental parameters:
Degradation Rates: The rate of disappearance of TPP-13C6 in soil or water can be monitored to calculate biodegradation and hydrolysis half-lives under various conditions (aerobic, anaerobic, different pH levels).
Sorption Coefficients: The partitioning of TPP-13C6 between water and solid phases (soil, sediment) is measured to determine the soil organic carbon-water (B12546825) partitioning coefficient (Koc), a critical parameter for predicting leaching and runoff.
Bioaccumulation Factors (BCF): In aquatic systems, the uptake and depuration of TPP-13C6 in organisms like fish or invertebrates can be tracked to calculate BCF values, which indicate the potential for the chemical to accumulate in living tissues. inchem.org
These experimentally derived parameters, obtained using TPP-13C6, provide the robust data required to ensure that models like the Total Risk Integrated Methodology (TRIM) or the Soil and Water Assessment Tool (SWAT) generate reliable predictions of the environmental concentrations and persistence of TPP. epa.govstone-env.com
Contributions to Structure-Activity Relationship (SAR) Studies for Environmental Behavior
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the structural features of a chemical with its physicochemical properties and environmental behavior. researchwithrutgers.comresearchgate.net These models are essential for screening large numbers of chemicals, including other organophosphate esters, for potential environmental risks when experimental data are limited. nih.govresearchgate.net
The development of a robust SAR model requires a high-quality dataset of well-characterized chemicals. This compound contributes to these studies by enabling the generation of highly accurate and reliable data on the environmental fate of the parent TPP molecule. Because TPP is a foundational compound in the aryl-organophosphate ester class, its precise environmental parameters serve as a critical benchmark or anchor point in SAR models. researchgate.net
By using TPP-13C6 to unequivocally determine properties like biodegradability, sorption, and bioaccumulation for TPP, researchers can:
Establish a Baseline: Provide a reliable data point for one of the most common organophosphate esters.
Validate Model Predictions: The experimental data for TPP can be used to test and validate the predictions of an SAR model developed for a broader class of related compounds.
Elucidate Mechanisms: By comparing the behavior of TPP with structurally modified analogues, researchers can better understand how specific molecular features (e.g., the presence of alkyl or halogen substituents) influence environmental fate, thereby refining the predictive power of SAR models. nih.gov
In essence, the precise data generated using TPP-13C6 enhances the confidence and predictive capability of SAR models, aiding in the proactive assessment of emerging organophosphate flame retardants.
Role as a Reference Material in Inter-Laboratory Comparability Studies and Quality Assurance
Ensuring the consistency and comparability of data generated by different laboratories is fundamental to environmental monitoring and regulation. europa.eu Inter-laboratory comparison studies, also known as proficiency tests, are a primary mechanism for assessing and improving the quality of analytical measurements across institutions. europa.eu
This compound is an ideal candidate for use as a reference material in such studies for several reasons:
High Purity and Characterization: It can be synthesized to a high degree of purity with a well-defined isotopic enrichment, making it a reliable standard.
Use in Quality Control: When distributed as a component in a certified reference material (CRM) or as a spiking solution for a proficiency test sample (e.g., in sediment or fish oil), it allows organizers to establish a known "true" value. researchgate.net
Performance Evaluation: Participating laboratories analyze the sample and report their measured concentration. The accuracy of their results can then be evaluated against the known value, providing an objective measure of their analytical performance.
Method Validation: Consistent use of TPP-13C6 as an internal standard helps laboratories to validate their own analytical methods, identify sources of error or contamination, and demonstrate their capability to produce reliable data. researchgate.net
By serving as a common point of reference, this compound plays a crucial role in quality assurance, fostering confidence in environmental data and ensuring that regulatory decisions are based on a solid foundation of accurate and comparable measurements. isotope.comresearchgate.net
Future Research Directions and Unresolved Scientific Questions
Emerging Analytical Challenges for Ultra-Trace Level Detection of Labeled Compounds
The accurate detection and quantification of isotopically labeled compounds like Triphenyl Phosphate-13C6 at ultra-trace levels in complex environmental matrices present significant analytical hurdles. While techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) are powerful tools for detecting labeled compounds, challenges remain. wikipedia.org High-resolution mass spectrometry (HRMS) is often employed for its ability to distinguish between labeled and unlabeled compounds with high mass accuracy. mdpi.comresearchgate.net
Key challenges in this area include:
Matrix Effects: Environmental samples (e.g., sediment, tissue, water) contain a multitude of interfering substances that can enhance or suppress the analytical signal, leading to inaccurate quantification. Overcoming these matrix effects is a persistent challenge that requires sophisticated sample preparation and cleanup procedures.
Instrumental Sensitivity and Background Noise: Achieving the low detection limits required for environmentally relevant concentrations pushes analytical instruments to their performance limits. Background noise from the instrument itself or from naturally occurring isotopes can interfere with the detection of the labeled signal. mdpi.com For instance, the natural abundance of carbon-13 must be corrected for to accurately determine the mass isotopologue distribution. mdpi.com
Isotopic Exchange and Stability: Researchers must consider the possibility of the isotopic label exchanging with atoms from the surrounding environment or being lost during sample preparation and analysis. The stability of the 13C6-label in Triphenyl Phosphate (B84403) is generally high, but this is a critical consideration for other types of labels (e.g., deuterium). wikipedia.orgmusechem.com
Availability of Standards: The quantification of transformation products, both labeled and unlabeled, is often hampered by the lack of commercially available analytical standards. This makes it difficult to confirm their identity and measure their concentrations accurately. researchgate.net
Future research will need to focus on developing more robust analytical methods with improved sensitivity and selectivity, advanced data processing algorithms to correct for natural abundance and matrix effects, and novel sample preparation techniques that minimize analyte loss and isotopic exchange. mdpi.com
Understanding Long-Term Environmental Fates and Cumulative Impacts of Transformation Products
Triphenyl Phosphate (TPP) is known to degrade in the environment through processes like hydrolysis and biodegradation. inchem.org Its degradation involves a stepwise enzymatic hydrolysis that results in orthophosphate and phenolic moieties. inchem.org The primary and most studied transformation product is Diphenyl Phosphate (DPHP). industrialchemicals.gov.aunih.gov Studies have shown that TPP is not considered persistent, with degradation half-lives in soil and water ranging from days to a few months. industrialchemicals.gov.auwa.gov For example, under aerobic conditions in loamy sand, a half-life of 37 days has been observed, while in river water, half-lives can be as short as 2-4 days. wa.gov
However, significant questions remain regarding the long-term fate and cumulative impacts of its transformation products.
Key Unresolved Questions:
Persistence of Transformation Products: While TPP itself may degrade relatively quickly, its transformation products, such as DPHP, may have different environmental persistence and mobility characteristics. industrialchemicals.gov.au There is a need for more comprehensive studies on the ultimate fate of these degradation products.
Toxicity of Transformation Products: The toxicity of TPP metabolites is a critical area of investigation. Studies have suggested that certain biotransformation products, including DPHP and hydroxylated TPP, might induce toxicity in biota. researchgate.net The cumulative toxicological impact of a mixture of the parent compound and its various degradation products in an ecosystem is largely unknown.
Bioaccumulation Potential: TPP has a low potential for bioaccumulation. industrialchemicals.gov.au However, the bioaccumulation potential of its transformation products is not as well understood. A study using deuterated TPHP (d15-TPHP) in zebrafish found that the metabolite d10-DPHP was detected at significantly higher levels in the liver and intestine than the parent compound, highlighting the importance of studying metabolite disposition. nih.gov
Formation of Bound Residues: The extent to which TPP and its metabolites form bound residues by chemically associating with organic matter in soil and sediment is an area requiring further investigation. These bound residues could act as a long-term reservoir, releasing the compounds back into the environment over time.
The use of this compound as a tracer is crucial for elucidating these complex degradation pathways and quantifying the formation and persistence of transformation products in various environmental compartments.
Table 1: Environmental Fate and Transformation of Triphenyl Phosphate
| Process | Description | Key Transformation Products | Reported Half-Life of TPP |
| Biodegradation | Degradation by microorganisms in soil, sediment, and water. inchem.org | Diphenyl Phosphate (DPHP) industrialchemicals.gov.aunih.gov | 37 days (aerobic soil), 2-4 days (river water) wa.gov |
| Hydrolysis | Chemical breakdown in water; rate is pH-dependent. | Diphenyl Phosphate (DPHP), Phenol (B47542) industrialchemicals.gov.au | 3 days (pH 9), 19 days (pH 7) |
| Photodegradation | Degradation by sunlight, primarily in the atmosphere. nih.gov | OH-DPHP nih.gov | Atmospheric half-life of ~12 hours (vapor-phase) |
| Metabolism (in vivo) | Biotransformation within organisms. nih.gov | Diphenyl Phosphate (DPHP), Hydroxylated TPP researchgate.netnih.gov | N/A |
Development of Predictive Models for Isotopic Behavior in Novel Environmental Compartments
Predictive models are essential tools for understanding and forecasting the behavior of contaminants in the environment. For isotopically labeled compounds, these models can help predict fractionation processes, which are changes in the isotopic composition that occur during physical or chemical processes. epfl.ch While models exist for tracing stable isotopes in natural systems like the water cycle, their application to synthetic labeled compounds in novel environmental compartments is an emerging field. epfl.chpnas.orgpnas.org
Future research should focus on:
Adapting Existing Models: Models like the Craig-Gordon model, which describes isotope fractionation during evaporation, could be adapted to predict the behavior of this compound in specific scenarios. epfl.ch This involves "forward" applications, which predict the isotopic composition of a sample from a known source, and "backward" applications, which infer the source from a fractionated sample. epfl.ch
Machine Learning Approaches: Machine learning algorithms are showing promise in predicting the spatial and temporal distribution of stable isotopes based on environmental data. pnas.orgresearchgate.netresearchgate.net These approaches could be trained using data from studies with this compound to predict its likely distribution and fate in unmonitored areas or under different environmental conditions.
Modeling Novel Compartments: TPP is frequently detected in indoor dust and electronic waste. wa.gov These "novel" compartments have unique characteristics (e.g., temperature, light exposure, microbial communities) that differ from traditional environmental matrices like soil and water. Developing models that can accurately predict the transport, transformation, and isotopic behavior of this compound in these specific settings is a key research need.
Integrating Isotopic Data with Fate Models: There is a need to better integrate isotopic fractionation data into larger environmental fate and transport models. This would allow for a more nuanced understanding of degradation pathways and source apportionment, as different degradation processes can result in unique isotopic signatures.
Integration of Multi-Omics Approaches in Environmental Biotransformation Studies
Understanding how organisms metabolize and respond to contaminants like Triphenyl Phosphate requires a holistic biological perspective. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful way to study the biotransformation of environmental chemicals. nih.govresearchgate.net The integration of these techniques can provide a comprehensive view of the molecular mechanisms underlying the metabolism and toxicity of Triphenyl Phosphate. nih.gov
Genomics: Can identify the genes and genetic pathways involved in the biotransformation of TPP. For example, studies can investigate which cytochrome P450 (CYP) enzyme genes are responsible for its metabolism. nih.govresearchgate.net
Transcriptomics: Measures gene expression to reveal which genes are activated or suppressed in response to TPP exposure. This can provide insights into the cellular response, including stress and detoxification mechanisms. nih.gov
Proteomics: Analyzes the proteins present in a cell or organism, identifying the specific enzymes that are actively carrying out the biotransformation of TPP.
Metabolomics: Studies the complete set of small-molecule metabolites. By using this compound as a tracer, metabolomics can precisely track the formation of labeled metabolites, providing definitive evidence of biotransformation pathways. nih.gov
The integration of these omics datasets presents a significant challenge, requiring advanced bioinformatics and computational tools. nih.gov However, this approach holds the key to moving beyond simply identifying transformation products to understanding the complete biological system's response to exposure. researchgate.net A multi-omics study on organophosphate flame retardants has already demonstrated that these compounds can disrupt neurodevelopmental gene networks, highlighting the power of this integrated approach. nih.gov Future research using this compound in combination with multi-omics will be critical for a deeper understanding of its environmental health implications.
Table 2: Application of Multi-Omics in Biotransformation Studies
| Omics Field | Object of Study | Application to this compound Research |
| Genomics | DNA, Genes | Identifying genes encoding for metabolic enzymes (e.g., CYPs) involved in TPP degradation. nih.gov |
| Transcriptomics | RNA, Gene Expression | Measuring changes in gene expression in response to TPP exposure to understand cellular stress and detoxification pathways. nih.gov |
| Proteomics | Proteins | Identifying the specific enzymes actively metabolizing TPP and their levels of activity. |
| Metabolomics | Metabolites | Tracing the path of the 13C label from the parent compound into various metabolites to definitively map biotransformation pathways. nih.gov |
Q & A
Q. How is Triphenyl Phosphate-13C6 synthesized for use as an internal standard in environmental analysis?
this compound is synthesized via isotopic labeling, typically using carbon-13-enriched precursors (e.g., 13C6-labeled phenol) in a multi-step phosphorylation reaction. The labeled compound is purified using column chromatography and validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>99%) and structural integrity. This method ensures minimal interference in environmental matrices, making it suitable as an internal standard for quantifying unlabeled triphenyl phosphate degradation products .
Q. What analytical techniques are preferred for quantifying this compound in complex biological or environmental matrices?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. GC-MS is optimal for volatile derivatives, while LC-MS/MS avoids derivatization and improves sensitivity for polar metabolites. Calibration curves are generated using this compound as an internal standard to correct for matrix effects. For example, permethrin quantification in insecticide studies employed peak area ratios of analytes to this compound, validated against certified reference materials . Spectral libraries from NIST Chemistry WebBook provide critical retention indices and fragmentation patterns for method development .
Q. Why is isotopic labeling (13C6) critical in studying triphenyl phosphate metabolism in vivo?
The 13C6 label enables precise tracking of metabolic pathways and degradation products using mass spectrometry. It differentiates endogenous compounds from exogenous metabolites, reducing background noise in complex samples. This approach is essential for quantifying bioaccumulation in tissues or evaluating enzymatic hydrolysis rates in liver microsomes, as demonstrated in flame retardant toxicity studies .
Advanced Research Questions
Q. How do researchers address discrepancies in reported degradation rates of this compound in aquatic environments?
Discrepancies often arise from variations in experimental conditions (e.g., pH, microbial activity, UV exposure). To resolve these, controlled mesocosm studies are designed to isolate individual factors. For example, parallel experiments under aerobic vs. anaerobic conditions can clarify microbial contributions. Data normalization using this compound as a recovery standard improves comparability across studies, as seen in sediment-water partitioning assays .
Q. What mechanistic insights have been gained about this compound’s neurotoxicity using isotopic tracing?
Isotopic tracing in rodent models revealed that this compound crosses the blood-brain barrier and undergoes cytochrome P450-mediated oxidation to neurotoxic metabolites like diphenyl phosphate-13C6. These findings were validated via combined LC-MS/MS and immunohistochemistry, showing mitochondrial DNA (mtDNA) leakage and STING pathway activation in neuronal cells .
Q. How can in silico models predict the environmental fate of this compound, and what are their limitations?
Quantitative structure-activity relationship (QSAR) models and fugacity-based simulations estimate partitioning coefficients (e.g., log Kow) and half-lives in air, water, and soil. Databases like REACH provide physicochemical data for parameterization. However, models often underestimate biodegradation rates due to incomplete microbial genomic data. Experimental validation using 13C-labeled analogs in microcosms is recommended to refine predictions .
Q. What experimental strategies resolve contradictions in this compound’s endocrine disruption potential across cell lines?
Discrepancies in estrogen receptor (ER) binding assays may stem from cell-specific metabolizing enzymes. A tiered approach combines:
- In vitro assays : ER-transactivation assays in HepG2 (high CYP450 activity) vs. MCF-7 (low activity) cells.
- Isotopic tracing : Monitoring 13C-labeled metabolites to link bioactivation to receptor binding.
- Computational docking : Modeling metabolite-receptor interactions to identify active conformers. This multi-modal strategy clarifies context-dependent toxicity .
Methodological Guidance
- For experimental design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. For example, a study on hydrolysis kinetics should specify temperature gradients, enzyme sources, and negative controls (e.g., heat-inactivated enzymes) .
- For data validation : Cross-reference spectral data with NIST libraries and report recovery rates using this compound spiked into blank matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
